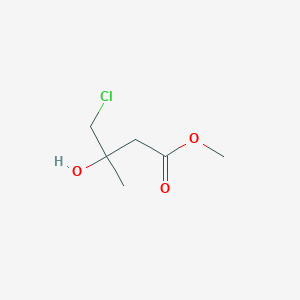
Methyl 4-chloro-3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-hydroxy-3-methylbutanoate, also known as MCHMB, is a chemical compound that belongs to the family of organic esters. It is widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
“Methyl 4-chloro-3-hydroxy-3-methylbutanoate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They show various biologically vital properties and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using “Methyl 4-chloro-3-hydroxy-3-methylbutanoate”, have been applied as biologically active compounds for the treatment of cancer cells . This is due to their ability to interact with various types of cells in the human body .
Antimicrobial Applications
Indole derivatives also exhibit antimicrobial properties . Therefore, “Methyl 4-chloro-3-hydroxy-3-methylbutanoate” could potentially be used in the development of new antimicrobial agents .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory activities . This suggests that “Methyl 4-chloro-3-hydroxy-3-methylbutanoate” could be used in the development of new anti-inflammatory drugs .
Antiviral Applications
Indole derivatives possess antiviral activities . Therefore, “Methyl 4-chloro-3-hydroxy-3-methylbutanoate” could potentially be used in the development of new antiviral agents .
Antidiabetic Applications
Indole derivatives have shown antidiabetic activities . This suggests that “Methyl 4-chloro-3-hydroxy-3-methylbutanoate” could be used in the development of new antidiabetic drugs .
Propiedades
IUPAC Name |
methyl 4-chloro-3-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGOPAJGDJKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-hydroxy-3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

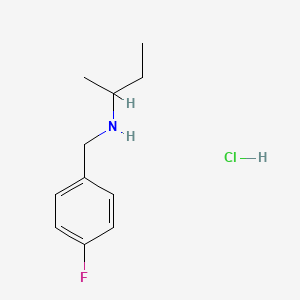
![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)
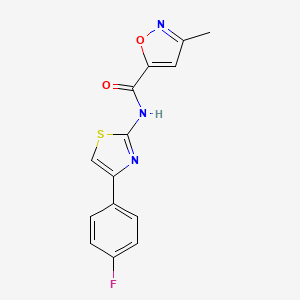
![2-Benzylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2684228.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-carboxamide](/img/structure/B2684230.png)
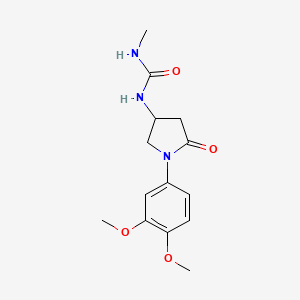
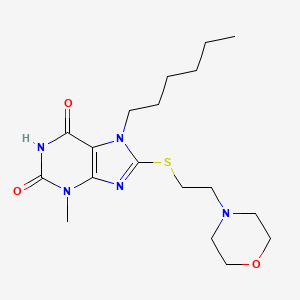
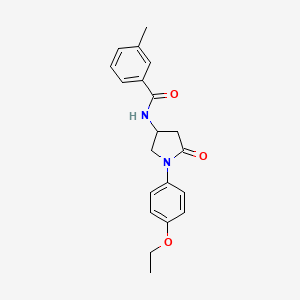
![ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2684234.png)
![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)
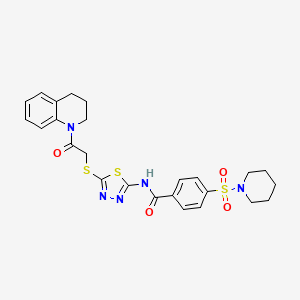
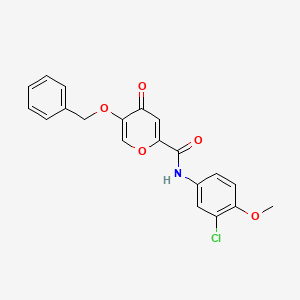
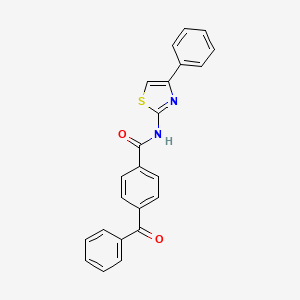
![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)